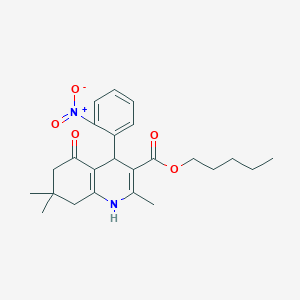
Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C24H30N2O5
- Molecular Weight : 426.51 g/mol
- CAS Number : 295343-87-2
1. Antioxidant Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. The presence of the nitrophenyl group in this compound enhances its ability to scavenge free radicals. This property is essential in mitigating oxidative stress-related diseases.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Pentyl 2,7,7-trimethyl... | TBD | TBD |
| Reference Compound A | 0.466 ± 0.121 | 1.89 ± 0.05 |
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The nitrophenyl moiety is often associated with increased antibacterial activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include cyclization and esterification processes. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
Synthesis Pathway Example
- Starting Material : Appropriate aniline derivatives.
- Step 1 : Formation of the quinoline core through cyclization.
- Step 2 : Introduction of the nitrophenyl group via electrophilic substitution.
- Step 3 : Esterification to form the final product.
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects against oxidative stress-induced neuronal death, derivatives similar to pentyl 2,7,7-trimethyl... showed a significant reduction in cell death rates when treated with hydrogen peroxide.
Case Study 2: Inhibition of Cholinesterases
A comparative analysis was conducted on several hexahydroquinoline derivatives for their cholinesterase inhibitory activities. The results indicated that compounds with a similar structure to pentyl 2,7,7-trimethyl... exhibited potent inhibitory effects on both AChE and BChE.
Properties
IUPAC Name |
pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-6-9-12-31-23(28)20-15(2)25-17-13-24(3,4)14-19(27)22(17)21(20)16-10-7-8-11-18(16)26(29)30/h7-8,10-11,21,25H,5-6,9,12-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMUFSBPLKRKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)CC(C2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














